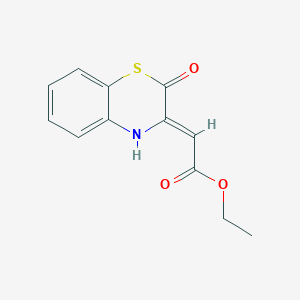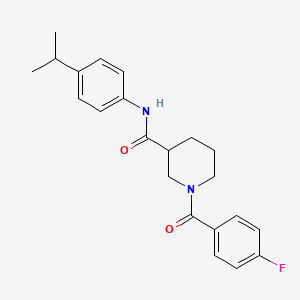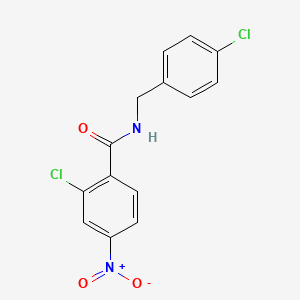![molecular formula C14H10BrNO3 B5917188 2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MBQ-BO and is synthesized through a multistep process involving the reaction of 2-methyl-1,4-benzoquinone with 2-bromobenzoyl chloride followed by the addition of hydroxylamine hydrochloride.
Mecanismo De Acción
The exact mechanism of action of MBQ-BO is not fully understood. However, it is believed that the compound exerts its pharmacological effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Additionally, MBQ-BO has been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
MBQ-BO has been found to exhibit several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing the levels of oxidative stress markers such as malondialdehyde (MDA) and hydrogen peroxide (H2O2). Additionally, MBQ-BO has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBQ-BO has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, MBQ-BO exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of MBQ-BO is not fully understood, which can make it difficult to design experiments to study its pharmacological effects.
Direcciones Futuras
There are several potential future directions for research involving MBQ-BO. One potential direction is to further investigate the compound's antioxidant and anti-inflammatory properties and its potential applications in the treatment of various diseases. Additionally, more research is needed to fully understand the compound's mechanism of action and to design experiments to study its pharmacological effects. Finally, there is potential for the development of new drugs based on the structure of MBQ-BO, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of MBQ-BO involves several steps, as mentioned earlier. The first step involves the reaction of 2-methyl-1,4-benzoquinone with 2-bromobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of an intermediate compound, which is then treated with hydroxylamine hydrochloride to yield the final product, MBQ-BO. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
MBQ-BO has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, MBQ-BO has been found to exhibit antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9-8-10(6-7-13(9)17)16-19-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWQXZMMMCQAJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=CC=C2Br)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)



![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)